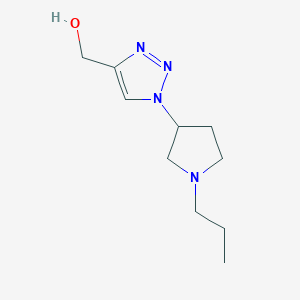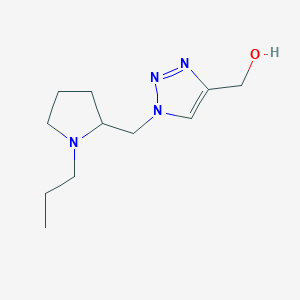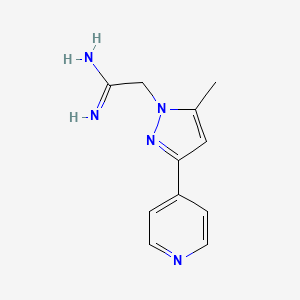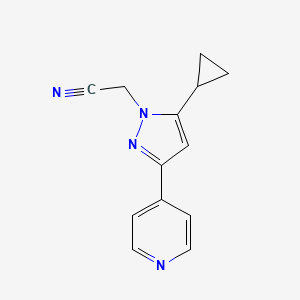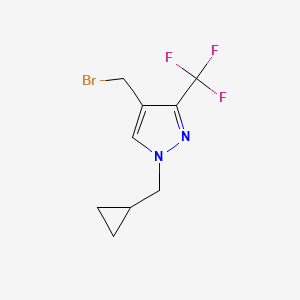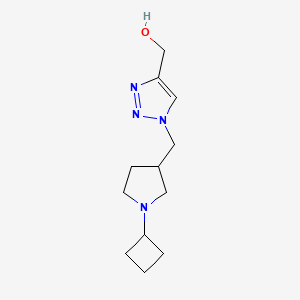
(1-((1-cyclobutylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
描述
“(1-((1-cyclobutylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol”, also known as CPME, is a chemical compound that has gained attention in scientific research due to its unique molecular structure and potential applications in various fields1. It has a molecular formula of C9H17NO and a molecular weight of 155.24 g/mol1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “(1-((1-cyclobutylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol”. However, it’s worth noting that pyrazole-containing compounds, which share some structural similarities with this compound, have been synthesized using intermediate derivatization methods (IDMs)2.Molecular Structure Analysis
The molecular structure of “(1-((1-cyclobutylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol” is unique and has potential applications in various fields1. However, specific details about its molecular structure were not found in the available resources.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving “(1-((1-cyclobutylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol”.Physical And Chemical Properties Analysis
The physical and chemical properties of “(1-((1-cyclobutylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol” are not detailed in the available resources. However, it has a molecular weight of 155.24 g/mol1.科学研究应用
Anticancer Properties of p-cymene Ru (II) Complexes
- Scientific Field : Medicinal Chemistry .
- Application Summary : The structures of new p-cymene Ru (II) complexes with 2- (1-methyl-1H-1,2,4-triazol-3-yl)pyridine and 2- (1-methyl-1H-1,2,4-triazol-5-yl)pyridine were established. These complexes were tested for their anticancer activity .
- Methods of Application : The structures of these complexes were established based on the results of elemental analysis; IR and NMR spectra; and X-ray diffraction studies .
- Results or Outcomes : The anticancer activity of these complexes was tested on human ovarian cancer cell lines A2780 (cisplatin-sensitive) and A2780cis (cisplatin-resistant) .
Catalytic Synthesis of 1,2,3-Triazoles
- Scientific Field : Organic Chemistry .
- Application Summary : 1,2,3-triazoles represent a functional heterocyclic core that has been at the center of modern organic chemistry since the beginning of click chemistry .
- Methods of Application : The main developments that involved such branch of chemistry have been based on the preparation of diverse compounds with an eye on the regioselectivity, in terms of 1,4-, 1,5- and 1,4,5-polysubstituted compounds .
- Results or Outcomes : The use of Ru (II)-based catalyst opens the possibility to construct 1,5-disubstituted 1,2,3-triazoles in a highly regioselective way .
安全和危害
未来方向
While specific future directions for “(1-((1-cyclobutylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol” are not mentioned, it’s worth noting that pyrazole-containing compounds have been researched as potential herbicides2. This suggests that similar compounds could also have potential applications in the field of agriculture.
Please note that this analysis is based on the available resources and may not be comprehensive. For more detailed information, please refer to specialized databases or contact a chemical expert.
属性
IUPAC Name |
[1-[(1-cyclobutylpyrrolidin-3-yl)methyl]triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c17-9-11-8-16(14-13-11)7-10-4-5-15(6-10)12-2-1-3-12/h8,10,12,17H,1-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBQWJHEBVJJJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCC(C2)CN3C=C(N=N3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-((1-cyclobutylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



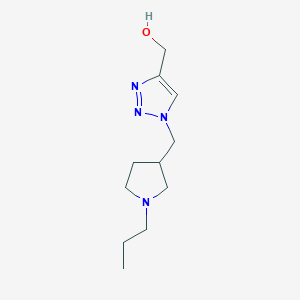
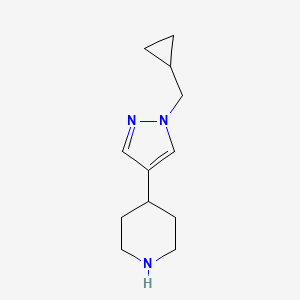
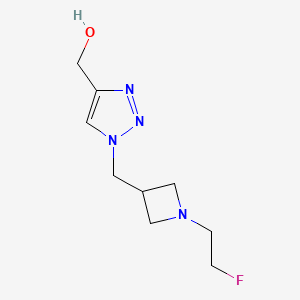
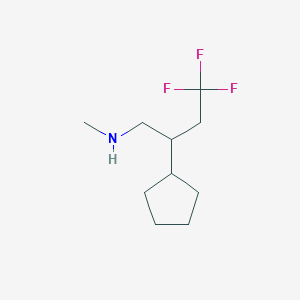
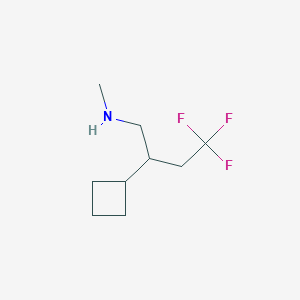
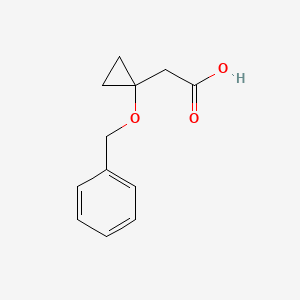
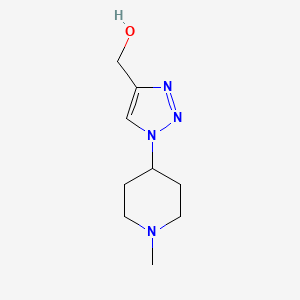
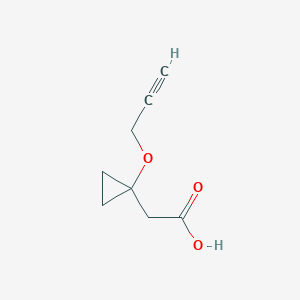
![6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ol](/img/structure/B1482004.png)
